Cas no 2034427-27-3 (1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one)

1-Cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one is a structurally complex heterocyclic compound featuring a pyridin-2-one core functionalized with cyclopropyl, azetidinyl, and methoxyphenoxyacetyl moieties. Its design incorporates strategic substitutions to enhance binding affinity and selectivity, making it a promising candidate for pharmaceutical research, particularly in targeting specific enzyme or receptor interactions. The presence of the azetidine ring contributes to conformational rigidity, potentially improving metabolic stability and pharmacokinetic properties. The methoxyphenoxy group may further modulate solubility and bioavailability. This compound is of interest in medicinal chemistry for its potential as a scaffold in the development of novel therapeutic agents, particularly in areas requiring precise molecular recognition.
1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one structure
2034427-27-3 structure
Product Name:1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one
CAS No:2034427-27-3
MF:C21H24N2O5
MW:384.425665855408
CID:5552128
Update Time:2025-08-05

1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one
    • Inchi: 1S/C21H24N2O5/c1-14-8-18(10-20(24)23(14)15-6-7-15)28-19-11-22(12-19)21(25)13-27-17-5-3-4-16(9-17)26-2/h3-5,8-10,15,19H,6-7,11-13H2,1-2H3
    • InChI Key: LHRIFLYDCFWHBJ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2CC2)C(C)=CC(OC2CN(C(COC3=CC=CC(OC)=C3)=O)C2)=C1

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Additional information on 1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one

Research Briefing on 1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one (CAS: 2034427-27-3)

Recent studies on the compound 1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one (CAS: 2034427-27-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest findings, focusing on its pharmacological properties, mechanism of action, and potential applications in disease treatment.

The compound, characterized by its unique azetidine and pyridinone scaffold, has demonstrated significant inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. Recent in vitro studies reveal that it exhibits high selectivity and potency, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for further drug development.

In vivo pharmacokinetic studies have further elucidated the compound's favorable absorption and metabolic stability profiles. Notably, its ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. However, challenges such as optimizing bioavailability and minimizing off-target effects remain areas of active investigation.

Ongoing research is exploring structural modifications to enhance efficacy and reduce toxicity. Collaborative efforts between academic and industrial researchers are accelerating the translation of these findings into preclinical trials. The compound's dual-action mechanism, targeting both kinase inhibition and modulation of cellular signaling pathways, underscores its versatility in addressing complex diseases.

In conclusion, 1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one represents a promising scaffold for next-generation therapeutics. Future studies should prioritize elucidating its long-term safety profile and exploring combinatorial therapies to maximize clinical benefits.

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